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METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE

Cat. No.: B3275815
CAS No.: 63024-30-6
M. Wt: 291.77 g/mol
InChI Key: RYYDMSMPNITDHP-RSAXXLAASA-N
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Description

Significance of Stereochemistry and Chiral Building Blocks in Modern Chemical Synthesis

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in organic chemistry. numberanalytics.comwikipedia.org The spatial organization of atoms can dramatically influence a molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com Molecules that are non-superimposable on their mirror images are known as chiral. ethz.ch These mirror images are called enantiomers, and they can have vastly different effects in biological systems, a principle famously illustrated by the thalidomide (B1683933) disaster, where one enantiomer was therapeutic while the other was teratogenic. wikipedia.org

Controlling stereochemistry is therefore essential in modern synthesis, particularly in the pharmaceutical industry. numberanalytics.comyoutube.com Chemists employ several strategies to achieve this, including the use of chiral catalysts, chiral auxiliaries, and, most fundamentally, chiral building blocks. ethz.chyoutube.com Chiral building blocks are enantiomerically pure compounds, often derived from natural sources like amino acids or sugars, that serve as starting materials for the synthesis of more complex chiral molecules. ethz.chnih.gov Their use ensures that the desired stereochemistry is incorporated into the final product with high precision, improving the efficiency and selectivity of the synthesis. numberanalytics.com

Overview of Chiral Biphenyl-Containing Structures and their Chemical Relevance

The biphenyl (B1667301) scaffold, consisting of two phenyl rings connected by a single bond, is considered a "privileged structure" in medicinal chemistry. doaj.orgnih.gov This is due to its frequent appearance in a wide range of biologically active compounds, including antibiotics, anti-inflammatory agents, and antihypertensive drugs. doaj.orgnih.gov The biphenyl motif is valued for its ability to participate in crucial protein-ligand interactions, enhancing binding affinity and selectivity. nih.gov

A fascinating aspect of certain biphenyl structures is a form of chirality known as atropisomerism. slideshare.net When bulky substituents are present at the ortho positions of the biphenyl rings, rotation around the central carbon-carbon single bond is restricted. slideshare.netlibretexts.org If the substitution pattern is appropriate, this restricted rotation can lead to stable, non-interconverting mirror-image conformations, resulting in chiral molecules even without a traditional chiral center. libretexts.org These axially chiral biphenyls are highly valuable as chiral ligands in asymmetric catalysis, where they can induce high levels of enantioselectivity in chemical reactions. mdpi.comresearchgate.net The development of synthetic methods to create these biaryl scaffolds, such as C-H arylation, is an active area of research, aiming to expand the accessible chemical space for drug discovery. nih.gov

The Role of α-Amino Acid Esters as Versatile Precursors in Complex Molecule Synthesis

α-Amino acid esters are derivatives of α-amino acids, a fundamental class of biomolecules. nih.gov In synthetic organic chemistry, they are highly valued as versatile precursors for creating a vast array of complex molecules. nih.govnih.gov Their utility stems from the presence of multiple reactive sites that can be selectively modified. This makes them ideal starting points for the synthesis of non-natural amino acids, peptides, and other compounds with significant biological activity. nih.govorganic-chemistry.org

The synthesis of chiral α-amino acid esters is a major focus of research, with numerous methods developed, including asymmetric hydrogenations, organocatalyzed reductions, and biocatalytic approaches. nih.govnih.gov These methods provide access to enantiomerically pure building blocks that are crucial for constructing peptidomimetics and other medicinally relevant compounds. acs.orgacs.org The ability to introduce diverse functional groups onto the α-amino acid ester framework allows chemists to fine-tune the properties of the final molecules, making these esters indispensable tools in the synthesis of complex organic targets. organic-chemistry.orgorganic-chemistry.orgrsc.org

Compound Data

The following table summarizes the known properties of the subject compound, METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE.

PropertyValue
Chemical Name This compound
CAS Number 63024-30-6 chemicalbook.com
Molecular Formula C₁₆H₁₈ClNO₂ chemicalbook.com
Molecular Weight 291.78 g/mol chemicalbook.com
MDL Number MFCD09029196 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18ClNO2 B3275815 METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE CAS No. 63024-30-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-phenylphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(17)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13;/h2-10,15H,11,17H2,1H3;1H/t15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYDMSMPNITDHP-RSAXXLAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63024-30-6
Record name [1,1′-Biphenyl]-4-propanoic acid, α-amino-, methyl ester, hydrochloride (1:1), (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63024-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for Methyl 2 S Biphenyl 2 Aminopropionate and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inscitepress.org For METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE, the primary disconnections involve the ester, the amine, and the biphenyl (B1667301) C-C bond.

A logical retrosynthetic approach would involve the following key disconnections:

C-N Bond Disconnection: This leads back to an α-halo ester and an amine, or through a Strecker-type synthesis from a ketone, ammonia, and cyanide. youtube.com

Ester Disconnection: This simplifies the target molecule to the corresponding carboxylic acid and methanol (B129727), suggesting a final esterification step. lkouniv.ac.in

Biphenyl Bond Disconnection: This disconnection is crucial and points towards a cross-coupling reaction, most commonly a Suzuki-Miyaura coupling, between an aryl halide and an arylboronic acid. gre.ac.uk

Chiral Center Construction: The stereochemistry at the α-carbon is a critical consideration. Retrosynthetic analysis must incorporate a strategy for asymmetric induction, such as using a chiral auxiliary or an enantioselective catalyst.

A plausible retrosynthetic pathway might start with the disconnection of the methyl ester to the corresponding carboxylic acid. Subsequently, the biphenyl bond can be disconnected, leading to a simpler aryl halide and an arylboronic acid. The chiral aminopropionate fragment can be derived from a chiral glycine (B1666218) equivalent or through an asymmetric amination of a suitable precursor. For instance, the synthesis of paracetamol, an amide, can be approached by disconnecting the C-N bond, leading to p-aminophenol and acetic anhydride. lkouniv.ac.in

Direct Esterification and Transesterification Approaches to Methyl Aminopropionates

The final step in the synthesis of this compound often involves the formation of the methyl ester.

Direct Esterification:

This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. pearson.comaklectures.com For amino acids, the Fischer esterification is commonly employed, where the amino acid is treated with an alcohol (in this case, methanol) and a strong acid like hydrochloric acid or sulfuric acid. aklectures.com A convenient method for preparing amino acid methyl ester hydrochlorides involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature, which is applicable to a wide range of natural, aromatic, and aliphatic amino acids. nih.gov Another process uses a monoalkyl hydrosulfate, prepared in situ from chlorosulfonic acid and an alcohol, for the esterification of amino acids and peptides. google.com

Transesterification:

Transesterification is the conversion of one ester to another by exchanging the alkoxy group. masterorganicchemistry.com This can be an attractive alternative, especially when the starting material is an existing ester. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, N-protected amino acid esters can be prepared via catalytic transesterification, which is considered more environmentally friendly than methods requiring stoichiometric condensation reagents. thieme-connect.com A tetranuclear zinc cluster, [Zn4(OCOCF3)6O], has been shown to be a versatile catalyst for the transesterification of various methyl esters under mild conditions, tolerating a variety of functional groups. thieme-connect.comthieme-connect.com The synthesis of acylderivatives of 3-phenylamino-1,2-propanediol has been achieved through the transesterification of fatty acid methyl esters with the amino-alcohol using sodium methoxide (B1231860) as a catalyst. csic.es

Asymmetric Synthesis Routes to the Biphenyl-Aminopropionate Moiety

Establishing the correct stereochemistry at the α-carbon is paramount in the synthesis of chiral molecules like this compound. Several asymmetric strategies have been developed to achieve high enantioselectivity.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

Evans Oxazolidinones: These are widely used chiral auxiliaries. An oxazolidinone derived from an amino acid can be N-acylated, and the resulting enolate can be alkylated with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired α-amino acid derivative. acs.org

Pseudoephedrine Amides: Pseudoephedrine can serve as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids. wikipedia.org The α-proton of the corresponding amide can be deprotonated to form an enolate, which then reacts diastereoselectively.

Other Auxiliaries: A variety of other chiral auxiliaries have been developed. For example, a chiral glycine equivalent with an axially chiral BINOL auxiliary has been used for the alkylation to produce enantiomerically pure uncommon R-amino acids. wikipedia.org Another example is (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which is used for the synthesis of optically active amino acids. tcichemicals.com A novel chiral relay auxiliary, (3S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, has also been developed for the asymmetric synthesis of α-amino acids. rsc.org The N-sulfinyl functionality has also been employed as an effective chiral auxiliary, providing excellent stereoselectivity in the synthesis of β-branched unnatural amino acids. nih.gov

Enantioselective Catalysis (e.g., Organocatalysis, Transition Metal Catalysis)

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries.

Organocatalysis: This field utilizes small organic molecules as catalysts. For the synthesis of α-amino esters, organocatalytic methods like the enantioselective Mannich reaction or the alkylation of glycine Schiff bases have been successfully employed. For instance, a one-pot catalytic enantioselective synthesis of α-arylglycine esters has been developed using Cinchona alkaloid-based catalysts. nih.gov Chiral squaramide hydrogen-bond donors have been used as anion-abstraction catalysts in the enantioselective synthesis of α-allyl amino esters. acs.orgnih.gov Cooperative isothiourea and Brønsted acid catalysis has been used for the enantioselective aminomethylation of arylacetic acid esters to produce α-aryl-β2-amino esters. st-andrews.ac.uk

Transition Metal Catalysis: Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. rsc.orgrsc.org Asymmetric hydrogenation of prochiral enamides or imines is a well-established method for producing chiral amines and their derivatives. nih.govacs.org For example, nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters using a P-stereogenic dialkyl phosphine (B1218219) ligand affords chiral α-aryl glycines in high yields and enantioselectivities. acs.org Iridium complexes with chiral N-heterocyclic carbene ligands have been used for the catalytic generation of α-cyanocarbanions from acetonitrile (B52724) and their subsequent enantioselective addition to α-iminoesters. rsc.org

Catalyst TypeExample ReactionKey Features
Organocatalysis Enantioselective aminomethylationCooperative isothiourea and Brønsted acid catalysis, high yields and enantioselectivity. st-andrews.ac.uk
Organocatalysis Allylation of α-chloro glycine estersChiral squaramide hydrogen-bond donor as an anion-abstraction catalyst. acs.orgnih.gov
Transition Metal Catalysis Asymmetric hydrogenation of N-aryl imino estersNickel-catalyzed, P-stereogenic dialkyl phosphine ligand, high yields and enantioselectivities. acs.org
Transition Metal Catalysis Asymmetric addition of acetonitrile to α-iminoestersIridium/N-heterocyclic carbene catalyst, synthesis of α,α-disubstituted α-amino acids. rsc.org

Biocatalytic Approaches for Chiral Induction

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them attractive catalysts for chiral synthesis. nih.govmdpi.com

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor to a ketone acceptor, producing a chiral amine. acs.org Amine transaminases are widely used for the synthesis of chiral amines, which are common building blocks in pharmaceuticals. acs.org The combination of Au(I)-catalysis for alkyne hydration followed by transaminase-catalyzed reductive amination provides a one-pot method for synthesizing enantioenriched chiral amines. acs.org

Amino Acid Dehydrogenases: These enzymes catalyze the reductive amination of α-keto acids to produce α-amino acids with high enantioselectivity. mdpi.com This method benefits from the good stability and broad substrate specificity of the enzymes. mdpi.com

Other Enzymes: Reductases can be used for the enantioselective reduction of ketoesters to the corresponding hydroxy esters, which can then be converted to amino acids. mdpi.com Lipases are also employed for the kinetic resolution of racemic amino acid esters. A structurally diverse panel of biocatalysts has been discovered that catalyze the asymmetric synthesis of N-alkyl amino acids through the reductive coupling of ketones and amines. nih.gov

Formation of the Biphenyl System: Palladium-Catalyzed Cross-Coupling and Related Reactions

The construction of the biphenyl core is a critical step in the synthesis of the target molecule. The Suzuki-Miyaura cross-coupling reaction is the most prominent method for this transformation. mdpi.comnobelprize.org

Suzuki-Miyaura Coupling:

This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. mdpi.comnobelprize.orggoogle.com It is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. mdpi.comacs.org

The general catalytic cycle involves:

Oxidative Addition: The aryl halide adds to a Pd(0) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two aryl groups couple, and the biphenyl product is released, regenerating the Pd(0) catalyst. mdpi.com

For the synthesis of this compound, this would typically involve coupling a suitably protected aminopropionate derivative containing an aryl halide with a phenylboronic acid, or vice versa. The reaction is compatible with various functional groups and can be performed in aqueous media, contributing to its "green" credentials. researchgate.net The development of enantioselective Suzuki-Miyaura reactions has also enabled the synthesis of axially chiral biphenyls. acs.org

ReactionCatalystReactantsKey Features
Suzuki-Miyaura Coupling Palladium complexes (e.g., Pd(PPh3)4, PdCl2(dppf))Aryl halide/triflate + Arylboronic acid/esterMild conditions, high functional group tolerance, widely used in industry. mdpi.comnobelprize.org
Hiyama Coupling Palladium complexesAryl halide + OrganosilaneAlternative to Suzuki coupling, good for certain substrates. organic-chemistry.org
Negishi Coupling Palladium or Nickel complexesAryl halide + Organozinc reagentHighly reactive, useful for complex syntheses. nobelprize.org

In addition to the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions like the Hiyama (using organosilanes) and Negishi (using organozinc reagents) couplings can also be employed for biphenyl synthesis. nobelprize.orgorganic-chemistry.org

Control of Stereochemistry at the α-Carbon and Biphenyl Axis

Achieving the precise three-dimensional arrangement of this compound requires meticulous control over two distinct chiral elements: the stereogenic center at the α-carbon of the propionate (B1217596) backbone and the chiral axis of the biphenyl group (atropisomerism).

Stereocontrol at the α-Carbon: The introduction of the chiral center at the α-carbon is commonly accomplished through the asymmetric alkylation of a glycine or alanine (B10760859) enolate equivalent. The use of chiral auxiliaries is a robust and widely adopted strategy to direct the stereochemical outcome of this transformation. sigmaaldrich.comwikipedia.org A chiral auxiliary is a stereogenic group temporarily attached to the substrate to bias the stereoselectivity of a reaction, after which it can be removed. wikipedia.org

Commonly used auxiliaries for this purpose include Evans oxazolidinones and pseudoephedrine amides. The substrate, such as an N-acylated oxazolidinone, is deprotonated to form a chiral enolate. The auxiliary provides a sterically hindered environment, forcing the incoming electrophile (e.g., a benzyl (B1604629) halide) to approach from the less hindered face, thereby creating the desired stereocenter with high diastereoselectivity. The choice of auxiliary and reaction conditions is critical for maximizing this selectivity.

Table 1: Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

Chiral Auxiliary Typical Application Key Feature
Evans Oxazolidinones Asymmetric alkylation, aldol (B89426) reactions. Forms a rigid chelated enolate with a Lewis acid, providing excellent stereofacial discrimination. wikipedia.org
Pseudoephedrine Amides Asymmetric alkylation of glycine derivatives. The auxiliary is readily available in both enantiomeric forms and can be removed under mild conditions. wikipedia.org
(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) Asymmetric α-alkylation of carbonyl compounds. Forms chiral hydrazones that undergo highly diastereoselective alkylation.

Control of the Biphenyl Axis (Atropisomerism): Atropisomerism occurs when rotation around a single bond is sufficiently restricted, allowing for the isolation of distinct conformers. thieme-connect.com In biphenyl systems, this is caused by steric hindrance from bulky groups at the ortho positions of the two phenyl rings. The synthesis of this compound must therefore control the orientation of these rings.

A primary method for establishing the biphenyl bond is the Suzuki cross-coupling reaction. Atropselective Suzuki couplings can be achieved by using a chiral catalyst, such as a palladium complex with a chiral phosphine ligand (e.g., BINAP). The chiral ligand environment influences the orientation of the coupling partners during the reductive elimination step, favoring the formation of one atropisomer over the other. acs.org

An alternative strategy is a central-to-axial chirality transfer, where a pre-existing stereocenter in the molecule directs the formation of the chiral axis during an aromatization or cyclization step. nih.gov For instance, a chiral precursor can be synthesized and then undergo a reaction that forms the second aromatic ring, with the stereochemistry of the axis being dictated by the existing chiral center.

Optimization of Reaction Conditions for Yield and Enantioselectivity

Optimizing the Suzuki Coupling: The yield and diastereoselectivity of the atropselective Suzuki coupling are highly sensitive to several parameters. A study on the synthesis of a complex active pharmaceutical ingredient with two chiral axes demonstrated that temperature and solvent play a crucial role. acs.org Lowering the reaction temperature from ambient to 5 °C and using a methanol co-solvent to improve the solubility of the arylboronic acid starting material significantly increased the diastereomeric ratio from 2:1 to 16:1. acs.org

Table 2: Optimization of Atropselective Suzuki Coupling Conditions

Entry Ligand Temperature Solvent Diastereomeric Ratio (dr)
1 SPhos Ambient Toluene/H₂O 1:1
2 (R)-BINAP Ambient Toluene/H₂O 2:1
3 (R)-BINAP 5 °C Toluene/H₂O 4:1
4 (R)-BINAP 5 °C Toluene/MeOH/H₂O 16:1

(Data adapted from a study on a related complex molecule to illustrate optimization principles). acs.org

Optimizing Asymmetric Alkylation: For the α-carbon stereocenter, optimization involves screening different chiral auxiliaries and adjusting reaction conditions to maximize diastereomeric excess (d.e.). The formation of the enolate is a critical step; the choice of base (e.g., n-butyllithium, lithium diisopropylamide) and Lewis acid (e.g., dibutylboron triflate) can determine the enolate geometry (Z vs. E), which in turn dictates the stereochemical outcome of the subsequent alkylation. wikipedia.org Temperature control is paramount, with reactions typically run at low temperatures (e.g., -78 °C) to enhance selectivity by minimizing competing pathways and preventing racemization.

Purification and Isolation Techniques in Academic Research Synthesis

The isolation and purification of the target compound and its synthetic intermediates are critical for obtaining chemically and stereochemically pure material. A multi-step purification protocol is standard in academic research settings.

Aqueous Workup and Extraction: After the reaction is complete, the crude mixture is typically subjected to an aqueous workup. This involves partitioning the mixture between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and an aqueous solution (such as water, brine, or a mild acid/base wash). This step removes inorganic salts, water-soluble reagents, and byproducts.

Drying and Concentration: The separated organic layer, containing the desired product, is dried over an anhydrous agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water. google.com The solvent is then removed under reduced pressure using a rotary evaporator.

Flash Column Chromatography: This is the most crucial purification technique for separating the target compound from structurally similar impurities and diastereomers. The crude material is adsorbed onto silica (B1680970) gel and eluted with a carefully chosen solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The separation of atropisomers or the diastereomers resulting from an alkylation step often requires extensive screening of eluent systems to achieve baseline separation.

Crystallization: As a final step, crystallization can be employed to achieve high purity. The purified compound is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, promoting the formation of a crystal lattice. This process can be highly effective at removing trace impurities and, in some cases, can be used to separate diastereomers if they have sufficiently different crystallization properties.

The purity and identity of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase to determine enantiomeric or diastereomeric purity. nih.gov

Stereochemical Analysis and Enantiopurity Determination in Research Context

Chromatographic Methods for Enantiomer Separation

Chromatographic techniques are fundamental for resolving the enantiomers of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE, thereby enabling the determination of enantiomeric purity. This is achieved by employing a chiral environment, either in the stationary phase or as a mobile phase additive, which interacts diastereomerically with the enantiomers, leading to differential retention times.

Chiral High-Performance Liquid Chromatography (HPLC) is a predominant method for the enantioseparation of chiral compounds like this compound. nih.gov The technique's efficacy stems from the use of Chiral Stationary Phases (CSPs) that create a chiral environment for the separation to occur. nih.gov

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral molecules, including arylpropionic acid derivatives. researchgate.netmdpi.com These CSPs, often coated or immobilized on a silica (B1680970) support, can separate enantiomers based on a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure. nih.govresearchgate.net For amino acid derivatives, ligand-exchange chromatography is another effective HPLC-based approach. nih.gov

The choice of mobile phase is crucial and is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., isopropanol, ethanol). researchgate.net The nature and concentration of the polar modifier can significantly influence retention times and the resolution of the enantiomers. researchgate.net In some cases, the elution order of the enantiomers can even be reversed by changing the mobile phase composition or the column temperature. researchgate.net

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC and Their Applications

CSP Type Chiral Selector Example Typical Applications Separation Principle
Polysaccharide-based Amylose tris(3,5-dimethylphenylcarbamate) Broad range of racemates, including arylpropionic acids Hydrogen bonds, dipole-dipole, π-π interactions, steric hindrance
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) General purpose for various chiral compounds Hydrogen bonds, dipole-dipole, π-π interactions, steric hindrance
Ligand Exchange L-hydroxyproline bonded to silica Amino acids, hydroxy acids Formation of transient diastereomeric metal complexes

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. For a compound like this compound, derivatization may be necessary to increase its volatility and thermal stability. Common derivatization agents include chloroformates followed by amidation. nih.gov

The separation of enantiomers in GC is accomplished using capillary columns coated with a chiral stationary phase. gcms.cz Derivatized cyclodextrins are among the most common and versatile CSPs for GC. gcms.czresearchgate.net These cyclic oligosaccharides have a chiral cavity, and their derivatives (e.g., permethylated or acylated) offer a variety of interaction mechanisms, including inclusion complexation and surface interactions, which lead to the separation of enantiomers. gcms.cz

Another class of CSPs used in chiral GC is based on amino acid derivatives, such as Chirasil-Val. uni-muenchen.de This type of phase, which consists of an amino acid (like L-valine) bonded to a polysiloxane backbone, can separate a wide range of chiral compounds, including amines and biphenyl (B1667301) derivatives, through hydrogen bonding and dipole-dipole interactions. uni-muenchen.de The use of GC coupled with mass spectrometry (GC-MS) allows for the unambiguous identification and quantification of trace amounts of each enantiomer. uni-muenchen.de

Table 2: Common Chiral Stationary Phases (CSPs) for Gas Chromatography

CSP Type Chiral Selector Example Typical Applications
Derivatized Cyclodextrins Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin Essential oils, flavors, fragrances, hydrocarbons
Derivatized Cyclodextrins Diacetyl-tert-butyldimethylsilyl-β-cyclodextrin Alcohols, ketones, esters, amino acids

Spectroscopic Techniques for Stereochemical Assignment

Once an enantiomer is isolated or if a stereoselective synthesis is performed, spectroscopic techniques are essential for assigning the absolute configuration of the chiral center.

While standard Nuclear Magnetic Resonance (NMR) spectroscopy cannot distinguish between enantiomers in an achiral solvent, it is a powerful tool for determining the relative stereochemistry of diastereomers. nih.govnih.gov In the context of this compound synthesis or reaction, where diastereomeric intermediates or products might be formed, NMR is invaluable. The chemical shifts (δ) and coupling constants (J) of protons near the stereocenter are sensitive to the spatial arrangement of substituents. nih.govnih.gov

Advanced NMR techniques, such as 2D-NMR, provide more detailed structural information. nih.gov

COSY (Correlation Spectroscopy) helps establish proton-proton coupling networks, confirming the connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons like the one in the biphenyl moiety and the carbonyl carbon. st-andrews.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity of protons, which can be used to deduce relative stereochemistry.

To assign absolute configuration using NMR, chiral derivatizing agents or chiral solvating agents can be used to create a diastereomeric environment, which results in separate, distinguishable signals for each enantiomer in the NMR spectrum.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are potent chiroptical techniques for determining the absolute configuration of chiral molecules in solution. wikipedia.orgnih.gov These methods measure the differential absorption of left and right circularly polarized light. wikipedia.org

Electronic Circular Dichroism (ECD) is particularly useful for molecules containing a chromophore, such as the biphenyl group in this compound. The biphenyl moiety itself is a chromophore that can adopt a twisted conformation (atropisomerism), and this twist can be influenced by the configuration of the adjacent stereocenter. acs.orgmdpi.com The resulting ECD spectrum exhibits characteristic signals, known as Cotton effects. The sign of the Cotton effect associated with the biphenyl electronic transitions can be correlated to the absolute configuration of the chiral center, often with the aid of quantum-chemical calculations. acs.orgmdpi.com For biphenyl derivatives, a specific band around 250 nm is often diagnostic of the biphenyl twist and, consequently, the absolute configuration of the chiral substituent. mdpi.com

Vibrational Circular Dichroism (VCD) measures circular dichroism in the infrared region, corresponding to vibrational transitions. wikipedia.orgnih.gov A key advantage of VCD is that every chiral molecule has a non-zero VCD spectrum. researchgate.net By comparing the experimentally measured VCD spectrum with spectra predicted by quantum-chemical calculations (e.g., using Density Functional Theory, DFT) for a known configuration (R or S), the absolute configuration of the molecule can be unambiguously determined. wikipedia.org

Table 3: Comparison of CD and VCD Spectroscopy for Stereochemical Analysis

Technique Spectral Region Principle Application to Target Molecule
Electronic Circular Dichroism (CD) UV-Visible Differential absorption of circularly polarized light by chromophores. nih.gov The biphenyl group acts as a chromophore; the sign of the Cotton effect can determine absolute configuration. mdpi.com

Optical rotation is a classical technique used to measure the extent to which a chiral compound rotates the plane of polarized light. nih.gov The measurement is performed using a polarimeter, and the result is expressed as the specific rotation [α]. mdpi.com While all chiral molecules exhibit optical activity, the magnitude and sign (+ or -) of the rotation are specific to the compound, its concentration, the solvent, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm). mdpi.com

For a known compound like this compound, measuring the optical rotation provides a rapid method to assess its enantiomeric purity. An enantiomerically pure sample will exhibit the maximum specific rotation value reported in the literature. A racemic mixture (50:50 of both enantiomers) will show no optical rotation, as the rotations of the individual enantiomers cancel each other out. Samples with an enantiomeric excess (e.e.) between 0% and 100% will have an observed rotation that is proportional to the e.e. This relationship allows for the quantification of chiral purity, although it is generally less precise than chromatographic methods. nih.gov The sign of the rotation can also be used, with caution, as an indicator of the absolute configuration if a reliable literature value for a pure enantiomer is available. nih.gov

Derivatization Strategies for Enhanced Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a chiral compound like this compound is critical in stereoselective synthesis and analysis. Direct separation of enantiomers often requires specialized and expensive chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). An effective and widely adopted alternative is the indirect approach, which involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA). nih.govmdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers possess different physical and chemical properties, they can be readily separated and quantified using standard, achiral analytical techniques such as reverse-phase HPLC or distinguished by nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com

The primary amine group in this compound is the typical site for such derivatization reactions. For the derivatization to be effective for ee determination, the reaction must proceed to completion without any kinetic resolution or racemization of the analyte or the reagent. sci-hub.se

Common Chiral Derivatizing Agents and Methods

Several classes of chiral derivatizing agents are routinely employed for the analysis of amino acids and their esters. The most prominent among these are Marfey's reagent and Mosher's acid chloride.

Marfey's Reagent: Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), is one of the most widely used CDAs for the chiral analysis of amino acids and primary amines. researchgate.netnih.gov It reacts with the primary amine of this compound under mild alkaline conditions. If the analyte is a racemic mixture of (S)- and (R)-METHYL-BIPHENYL-2-AMINOPROPIONATE, derivatization with L-FDAA yields two stable diastereomers: L-FDAA-(S)-analyte and L-FDAA-(R)-analyte. sci-hub.se These diastereomers can then be separated on a conventional achiral HPLC column, typically a C18 reverse-phase column. nih.gov

The dinitrophenyl chromophore in Marfey's reagent provides strong UV absorbance around 340 nm, allowing for highly sensitive detection. sci-hub.seresearchgate.net The elution order of the diastereomers is generally consistent, which aids in peak assignment. For most proteinogenic amino acids, the L-L diastereomer elutes before the L-D diastereomer. nih.gov

Table 1: Representative HPLC Data for Diastereomers Formed by Derivatization with Marfey's Reagent (L-FDAA)
DiastereomerAnalyte EnantiomerExpected Elution OrderHypothetical Retention Time (min)Detection Wavelength (nm)
L-FDAA-S-Adduct(S)-METHYL-2-BIPHENYL-2-AMINOPROPIONATEFirst18.5340
L-FDAA-R-Adduct(R)-METHYL-2-BIPHENYL-2-AMINOPROPIONATESecond21.2340

Mosher's Acid Chloride (MTPA-Cl): Another classic method for determining enantiomeric purity and absolute configuration is the use of Mosher's acid chloride, α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). nih.gov Available as both (R)- and (S)-enantiomers, it reacts with the primary amine of this compound to form stable diastereomeric MTPA-amides.

Unlike the Marfey's reagent method which relies on chromatographic separation, the Mosher's acid method is primarily analyzed using NMR spectroscopy. The principle behind this technique is the magnetic anisotropy of the phenyl group in the MTPA moiety. In the resulting diastereomeric amides, protons of the analyte situated near the MTPA's phenyl ring will experience different shielding or deshielding effects, leading to distinct chemical shifts (Δδ = δS - δR) in the ¹H NMR spectrum. nih.gov By preparing two separate samples, one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl, and comparing the spectra, the enantiomeric excess can be calculated by integrating the well-resolved signals. nih.gov

Table 2: Illustrative ¹H NMR Data for Diastereomeric Mosher's Amides
Proton Signal (Analyte)(R)-MTPA Amide of (S)-Analyte (δ, ppm)(S)-MTPA Amide of (S)-Analyte (δ, ppm)Observed Chemical Shift Difference (Δδ)
-OCH₃ (Ester)3.653.70-0.05
-CH₃ (Propionate)1.501.47+0.03

Other Derivatization Strategies: Research continues to produce novel chiral derivatizing agents to improve separation efficiency, detection sensitivity, and applicability to a wider range of molecules and analytical platforms like liquid chromatography-mass spectrometry (LC-MS). For instance, reagents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) and its derivatives are used to introduce a fluorescent tag, enabling highly sensitive detection. yakhak.orgkoreascience.kr Furthermore, axially chiral derivatizing agents, some incorporating biphenyl scaffolds themselves, have been developed to create a more effective chiral environment, leading to superior separation of the resulting diastereomers. nih.gov These advanced methods provide powerful tools for the stereoselective analysis of complex chiral molecules. nih.gov

Reactivity and Derivatization Studies of Methyl 2 S Biphenyl 2 Aminopropionate

Transformations at the Ester Moiety (e.g., Hydrolysis, Transamidation)

The ester functional group in METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE is a key site for modification, allowing for the synthesis of a variety of derivatives.

Hydrolysis: The methyl ester can be hydrolyzed under basic conditions, a process known as saponification, to yield the corresponding carboxylate salt. masterorganicchemistry.com Subsequent acidification provides the free carboxylic acid, (S)-2-amino-2-(biphenyl-2-yl)propanoic acid. This transformation is fundamental for peptide coupling reactions, where the free carboxylic acid is activated for amide bond formation. masterorganicchemistry.comresearchgate.net

Transamidation: While direct transamidation of esters is challenging, the conversion of the ester to an amide is a crucial transformation. This is typically achieved indirectly by first hydrolyzing the ester to the carboxylic acid, which is then coupled with a desired amine using standard peptide coupling reagents. researchgate.net Alternatively, studies on related α-aryl-β-keto esters have shown that the acyl group can be readily transferred to various nucleophiles, including amines, under mild conditions to form amides. nih.gov This suggests that under specific catalytic conditions, direct conversion might be feasible.

Reactions of the Amino Group (e.g., Acylation, Alkylation, Amide Formation)

The primary amino group is a nucleophilic center that readily participates in a range of reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation and Amide Formation: The amino group can be acylated to form amides using acyl chlorides, anhydrides, or by coupling with carboxylic acids. organic-chemistry.org This is a common strategy for introducing a wide array of functional groups or for peptide synthesis. Protecting the amino group, often as a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) carbamate, is a standard procedure in multi-step syntheses to prevent unwanted side reactions. rsc.org

Alkylation: N-alkylation of α-amino acid esters can be achieved using alkyl halides, though this method can suffer from poor selectivity and the formation of multiple alkylation products. nih.gov A more controlled and atom-economic approach is the direct N-alkylation using alcohols, catalyzed by transition metals like ruthenium. nih.gov This "borrowing hydrogen" methodology allows for the synthesis of N-alkylated amino acid esters with high retention of stereochemistry, which is critical for maintaining the biological activity of chiral molecules. nih.gov

Reaction TypeReagent/CatalystProduct TypeKey Features
Acylation Acyl Halides, AnhydridesN-Acyl Amino EsterForms a stable amide bond.
Alkylation Alcohols, Ruthenium CatalystN-Alkyl Amino EsterAtom-economic, stereoretentive.
Amide Formation Carboxylic Acids, Coupling ReagentsPeptide/AmideFundamental for peptide synthesis.

Functionalization of the Biphenyl (B1667301) System (e.g., Electrophilic Aromatic Substitution, Metalation)

The biphenyl moiety offers a large, aromatic surface that can be functionalized through various aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The biphenyl system is susceptible to electrophilic attack. pearson.comyoutube.com The phenyl substituent acts as an activating group and directs incoming electrophiles to the ortho and para positions of the other ring. pearson.com The position of substitution is determined by identifying the more activated phenyl ring and the most reactive position on that ring. pearson.com The presence of the α-amino acid substituent on one ring will influence the reactivity and regioselectivity of EAS reactions on the second, unsubstituted phenyl ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

Metalation and Cross-Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The α-arylation of esters and amides has been extensively studied. organic-chemistry.orgnih.gov While these reactions typically focus on forming the bond at the α-carbon, the biphenyl rings can also be functionalized. For instance, C-H borylation catalyzed by iridium can introduce a boronic ester group onto the aromatic ring, which can then participate in Suzuki cross-coupling reactions to introduce new aryl or alkyl groups. acs.org

ReactionReagent/CatalystPosition of AttackProduct
Nitration HNO₃/H₂SO₄ortho, paraNitro-biphenyl derivative
Halogenation Br₂/FeBr₃ortho, paraBromo-biphenyl derivative
Friedel-Crafts Acylation Acyl Chloride/AlCl₃para (major)Acyl-biphenyl derivative
Borylation B₂pin₂/Iridium catalystmeta or other positions depending on directing groupsBorylated biphenyl derivative

Reaction Mechanisms: Unimolecular (SN1) and Bimolecular (SN2) Nucleophilic Substitution

Nucleophilic substitution reactions are fundamental in organic chemistry and can proceed through different mechanisms depending on the substrate, nucleophile, leaving group, and solvent.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) reaction is a one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. youtube.com This mechanism results in an inversion of stereochemistry at the reaction center. For derivatives of this compound, an SN2 reaction at the α-carbon is sterically hindered due to the presence of three substituents (amino, biphenyl, and methyl ester groups). However, SN2 reactions α to an ester are facilitated by the planar and electron-withdrawing nature of the adjacent carbonyl group. nih.gov

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) reaction is a two-step process that proceeds through a carbocation intermediate. youtube.com The rate-limiting step is the formation of the carbocation. youtube.com Tertiary substrates readily undergo SN1 reactions because they can form relatively stable tertiary carbocations. youtube.com A derivative of this compound with a good leaving group at the α-position could potentially undergo an SN1 reaction, as it would form a tertiary carbocation stabilized by the adjacent biphenyl group. This mechanism typically leads to a racemic mixture of products as the planar carbocation can be attacked from either face by the nucleophile. youtube.com

Nucleophilic Aromatic Substitution (SNAr): This mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.org The reaction proceeds via a negatively charged Meisenheimer complex intermediate. wikipedia.org The biphenyl system of the title compound could undergo SNAr if it were substituted with strong electron-withdrawing groups, such as nitro groups, at positions ortho or para to a leaving group. wikipedia.org

Carbocation Rearrangements and their Impact on Reaction Pathways

Carbocation intermediates, such as those formed during SN1 reactions or certain electrophilic additions, are prone to rearrangement to form more stable carbocations. numberanalytics.com

Wagner-Meerwein Rearrangement: This is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbocationic center. wikipedia.org The driving force is the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). libretexts.org These rearrangements are common in terpene chemistry and can be triggered by acidic conditions. chemistry-online.comchemistnotes.com

In the context of this compound derivatives, if a carbocation were to form at a position adjacent to the quaternary center, a Wagner-Meerwein rearrangement involving the migration of the phenyl group could potentially occur. Such rearrangements can significantly alter the carbon skeleton of the molecule and lead to unexpected products. The stability of the benzylic carbocation, which is enhanced by resonance with the aromatic ring, plays a crucial role in these processes. youtube.com The benzilic acid rearrangement is another classic example where an aryl group migrates in the rearrangement of 1,2-diketones. wikipedia.org

Computational and Theoretical Investigations of Methyl 2 S Biphenyl 2 Aminopropionate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are foundational for computing the electronic states and properties of molecular systems. nih.gov DFT methods like B3LYP are widely used to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. epstem.netnih.govresearchgate.net These calculations solve approximations of the Schrödinger equation to find a compromise between accuracy and computational cost, making them applicable to a wide range of molecules. nih.gov

The electronic structure of a molecule governs its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical, as the energy gap between these frontier orbitals indicates the molecule's chemical reactivity and kinetic stability. nih.govscience.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity because it requires less energy to be excited.

Studies on related biphenyl (B1667301) systems have shown that the HOMO-LUMO energy gap can be effectively tuned by introducing electron-donating or electron-withdrawing groups onto the aromatic rings. rsc.org For METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE, the biphenyl moiety, the amino group, and the methyl ester group would all influence the electron distribution and the resulting frontier orbital energies. DFT calculations can precisely map these orbitals, showing, for instance, that the HOMO is often delocalized along the polymer backbone in conjugated systems, while the LUMO may be more localized near electron-accepting groups. umich.edu

Charge distribution analysis, often performed using Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial charges on each atom within the molecule. epstem.netnih.gov This information is crucial for understanding intramolecular charge transfer and identifying sites susceptible to electrophilic or nucleophilic attack. nih.gov In studies of similar molecules, atoms connected to highly electronegative elements like oxygen or nitrogen exhibit significant charge disparities, which can facilitate the formation of intermolecular interactions such as hydrogen bonds. aun.edu.eg

Table 1: Example of Calculated Electronic Properties for a Substituted Indole (B1671886) Derivative using DFT/B3LYP/6-31G(d,p) This table illustrates the type of data obtained from DFT calculations on a related heterocyclic system. Data is for illustrative purposes.

Parameter(E) Isomer(Z) Isomer
Total Energy (Hartree) -1183.82-1183.81
HOMO Energy (eV) -5.73-5.89
LUMO Energy (eV) -1.73-1.74
HOMO-LUMO Gap (eV) 4.004.15
Data derived from studies on (E)1‐benzyl (B1604629)‐3‐((4‐methoxyphenyl)imino)‐5‐methylindolin‐2‐one. aun.edu.eg

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. science.gov Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental spectra to confirm a molecule's structure. epstem.netscience.gov

NMR Spectroscopy: DFT methods can predict ¹H and ¹³C NMR chemical shifts. epstem.net The accuracy of these predictions can be very high, with protocols available to account for solvent effects. liverpool.ac.uk Furthermore, machine learning algorithms trained on large experimental datasets are emerging as powerful tools for rapid and accurate chemical shift prediction. nih.gov For this compound, theoretical calculations would help assign the signals for the distinct protons and carbons in the biphenyl rings and the aminopropionate side chain. st-andrews.ac.uk

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and torsions. Comparing the calculated spectrum with the experimental one helps in assigning the observed absorption bands to specific functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net The calculations can identify these transitions, such as π→π* transitions within the biphenyl rings. rsc.org

Table 2: Example of Predicted vs. Experimental Spectroscopic Data This table demonstrates the correlation between theoretical and experimental values, a common practice in computational studies.

Spectroscopic DataCalculation MethodCorrelation (R²)
¹³C NMR (in DMSO) B3LYP/6-311G(d,p)0.9951
¹³C NMR (in vacuum) B3LYP/6-311G(d,p)0.9948
¹H NMR (in DMSO) B3LYP/6-311G(d,p)0.8702
¹H NMR (in vacuum) B3LYP/6-311G(d,p)0.8433
Data derived from studies on 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl Methacrylate. epstem.net

Quantum chemical calculations can effectively determine the relative stabilities of different isomers or tautomers by computing their total energies. aun.edu.eg For molecules with multiple possible forms, the structure with the lowest calculated energy is predicted to be the most stable. In complex systems, intermolecular interactions in the solid state, such as hydrogen bonding, can be the driving force for the formation of a specific isomer, even if it is not the lowest-energy form in the gas phase. aun.edu.eg

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the behavior of larger systems and processes that occur over time, such as conformational changes and intermolecular interactions. dhu.edu.cnbiorxiv.org

Molecular dynamics simulations are particularly powerful for exploring how a molecule interacts with its environment. nih.govnih.gov In an MD simulation, the trajectory of every atom is calculated over time based on a force field, revealing dynamic interactions. mdpi.com This is crucial for understanding how this compound would behave in a solvent or interact with a biological target.

Simulations can model solvation by surrounding the solute with explicit solvent molecules (e.g., water) or by using an implicit solvent model. biorxiv.orgnih.gov These studies can predict properties like solubility and how the solvent affects conformational preferences. nih.govscilit.com Research on related amino acid derivatives shows that hydrophobic residues can act as anchors, promoting interaction with membranes, a process that can be visualized and quantified through MD simulations. nih.gov

Transition State Modeling and Reaction Pathway Elucidation

The creation of a stereochemically defined quaternary carbon center, such as the one in this compound, is a significant synthetic challenge. Computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for elucidating the complex reaction pathways and understanding the origins of enantioselectivity.

Researchers employ computational methods to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism. For instance, in the synthesis of chiral compounds, multiple competing reaction pathways can exist, each leading to a different stereoisomer. Transition state modeling helps to determine the energy barriers for each pathway, with the lowest energy barrier corresponding to the major product.

A combined synthetic and computational study on novel binaphthyl and biphenyl α- and β-amino acid organocatalysts provides a relevant example. researchgate.net In this work, DFT calculations (B3LYP/6-31G*) were used to model the transition states of an asymmetric Diels-Alder reaction. researchgate.net The calculations identified four low-energy transition state structures, revealing that the stereochemical outcome is governed by specific stabilizing interactions, such as those between the carbonyl oxygen of the catalyst and a proton on the diene. researchgate.net The computed product ratios were in good agreement with experimental results, validating the theoretical model. researchgate.net

Similarly, in the context of aza-Friedel–Crafts reactions used to construct quaternary carbon centers, a plausible dual transition state has been proposed based on experimental results and Brønsted acid catalysis. acs.org In this model, a chiral phosphoric acid catalyst activates both the ketimine and the indole through a series of hydrogen-bonding interactions. acs.org The steric hindrance from bulky groups on the catalyst is computationally shown to direct the approach of the nucleophile, thus controlling the stereoselectivity. acs.org

The table below illustrates the kind of data generated from such computational studies, in this case for the enantioselective aza-Friedel–Crafts reaction of ketimines and indoles. acs.org

EntryCatalystSolventYield (%)ee (%)
1(R)-A1 Toluene8190
2(R)-A2 Toluene9295
3(R)-A3 CH2Cl29998
4(R)-A4 THF7588
This table is illustrative and based on findings for analogous reactions, showing how computational screening of catalysts and conditions can optimize the synthesis of chiral molecules.

These examples underscore how transition state modeling and reaction pathway elucidation would be applied to the synthesis of this compound. Such studies would likely focus on the key bond-forming step that establishes the chiral center, for example, the asymmetric alkylation of a precursor. By modeling the transition states with different chiral catalysts or auxiliaries, the origins of stereocontrol can be understood and the reaction conditions can be optimized for the desired (S)-enantiomer.

Computational Design of Novel Derivatives and Catalysts

Computational chemistry is not only used to understand existing reactions but also to predictively design novel derivatives and more efficient catalysts. This is a rapidly growing field that combines quantum mechanics, molecular mechanics, and machine learning to accelerate the discovery of new molecules and catalytic systems. nih.govrsc.org

For the synthesis of compounds like this compound, the design of effective chiral catalysts is paramount. Asymmetric phase-transfer catalysis is a powerful method for the enantioselective alkylation of glycine (B1666218) derivatives to produce unnatural amino acids. nih.govresearchgate.net The computational design of chiral phase-transfer catalysts often involves building a library of virtual catalyst structures and then using computational methods to screen for their potential effectiveness. This can involve docking the catalyst with the substrate's transition state or using quantitative structure-activity relationship (QSAR) models.

For example, the design of high-performance chiral phase-transfer catalysts often relies on privileged structures, such as those derived from Cinchona alkaloids or containing spiro-type motifs. nih.gov Computational studies can help to understand how modifications to the catalyst's structure, such as changing substituent groups, affect the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that govern stereoselectivity. nih.gov

A computational study on various biphenyl derivatives investigated how different substituents and bridging units affect the dipole moment and dihedral angle. jcsp.org.pk Such data, as illustrated in the hypothetical table below for biphenyl amino acid derivatives, can be used to design new molecules with specific electronic or conformational properties.

DerivativeSubstituent at C4'Calculated Dihedral Angle (°)Calculated Dipole Moment (D)
1 -H75.82.5
2 -NO276.25.8
3 -OCH375.53.1
4 -Cl76.03.9
This table is a hypothetical representation based on data from computational studies of substituted biphenyls, illustrating the type of information used to design novel derivatives. jcsp.org.pk

By calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and bond dissociation energies, chemists can predict the reactivity and stability of new derivatives. This allows for the in silico screening of many potential new compounds, prioritizing the most promising candidates for synthesis and experimental testing. This approach saves significant time and resources in the drug discovery and materials science fields.

Methyl 2 S Biphenyl 2 Aminopropionate As a Chiral Building Block in Advanced Organic Synthesis

Precursor to Chiral Ligands and Catalysts

The transformation of readily available chiral molecules like amino acids into sophisticated ligands for asymmetric catalysis is a powerful strategy that mimics nature's use of enzymes. tcsedsystem.edu METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE, with its stereochemically defined quaternary center and functional handles (amine and ester), is an ideal precursor for a new generation of chiral ligands and catalysts. The bulky biphenyl (B1667301) group, combined with the chirality of the α-carbon, can create a highly specific and sterically hindered pocket around a metal center, influencing the trajectory of incoming substrates and thus inducing high levels of enantioselectivity in chemical reactions.

Amino acid-derived ligands have been successfully employed in a wide array of metal-catalyzed reactions. mdpi.com For instance, research into amino acid-derived ionic chiral catalysts has led to the development of axially chiral biaryl phosphine (B1218219) ligands. acs.org These ligands have proven effective in challenging desymmetrization reactions, creating remote acyclic quaternary stereocenters with high precision. acs.org Mechanistic studies suggest that the chirality of the biaryl backbone is the primary determinant of stereocontrol, while the amino acid moiety plays a crucial, synergistic role in transmitting asymmetry to the substrate. acs.org

The versatility of amino acid precursors allows for the synthesis of various catalyst types, as highlighted in the table below.

Ligand/Catalyst TypePrecursor TypeMetal/Catalyst SystemApplication
Peptide Schiff BasesDipeptidesTi(Oi-Pr)₄Asymmetric Strecker Reaction mdpi.com
Hydroxamic Acidsα-Amino AcidsVanadiumAsymmetric Epoxidation of Allylic Alcohols mdpi.com
Guanidinylated PeptidesTetrapeptidesCopperEnantioselective C-O Bond Forming Cross-Coupling mdpi.com
Axially Chiral PhosphinesAmino AcidsPalladiumDesymmetrizing Cross-Coupling Reactions acs.org
PhosphoramiditesBiphenols-Privileged Ligands in Asymmetric Synthesis acs.org
Chiral Brønsted AcidsBiphenols-Organocatalysis acs.org

This table presents examples of ligands and catalysts derived from amino acids and related chiral scaffolds, illustrating the potential applications for derivatives of this compound.

The synthesis of privileged structures like phosphoramidite (B1245037) ligands and chiral Brønsted acids from biphenolic scaffolds demonstrates the value of the biphenyl moiety in catalyst design. acs.org By leveraging the (S)-biphenyl-aminopropionate core, chemists can design novel ligands where the biphenyl unit establishes a rigid chiral environment, essential for high catalytic activity and enantioselectivity.

Intermediate in the Synthesis of Stereodefined Complex Molecules

The incorporation of unnatural α-amino acids is a key strategy in medicinal chemistry for developing peptidomimetics with enhanced metabolic stability and receptor affinity. researchgate.net The α,α-disubstituted motif, such as that in this compound, is particularly valuable because it restricts the conformational flexibility of peptide backbones. nih.gov When used as an intermediate, this compound allows for the precise installation of a stereodefined quaternary center, which can serve as a linchpin in the total synthesis of complex natural products and pharmaceuticals.

The amino and ester functionalities of this compound provide convenient points for elongation and modification, for example, through standard peptide coupling protocols. The biphenyl group itself is not merely a source of steric bulk; it can engage in π-stacking interactions and serve as a handle for further functionalization, such as in the synthesis of organotin(IV) derivatives with biological activity. researchgate.net

A notable example of using chiral amino acid derivatives as intermediates is the synthesis of artificial α-amino acids featuring a 3,4-dihydroisoquinolone core. rsc.org In this approach, a chiral Ni(II) complex of an amino acid is subjected to Rh(III)-catalyzed functionalization, ultimately yielding a complex heterocyclic product in enantiopure form. rsc.org This highlights how the initial chirality of the amino acid building block is transferred to a more complex molecular framework.

Precursor TypeSynthetic Target ClassKey TransformationRef.
α-Iminoestersα-Allyl-α-aryl α-amino acidsTandem N-alkylation/π-allylation nih.gov
Alanine (B10760859)/Valine Derivativesα,α-Disubstituted α-amino acidsAza- whiterose.ac.ukrsc.org-Wittig Rearrangement rsc.org
Chiral Ni(II) Complexes3,4-Dihydroisoquinolone α-AAsRh(III)-catalyzed C-H functionalization rsc.org
α-Diazo-α-(phenylsulfonyl)acetamidesChiral γ-LactamsRh-catalyzed intramolecular C-H insertion capes.gov.br

This table summarizes methods where chiral amino acid derivatives act as key intermediates in the synthesis of stereodefined complex molecules.

Role in the Construction of Structurally Diverse Scaffolds

Molecular scaffolds are the core frameworks of molecules from which substituents project into three-dimensional space. The design of libraries with high scaffold diversity is critical for the discovery of new bioactive agents. whiterose.ac.ukrsc.org Chiral α,α-disubstituted amino acids, including this compound, are exceptionally powerful building blocks for generating structurally diverse and lead-like scaffolds. The dense packing of functional groups (amine, ester) and substituents (methyl, biphenyl) around a central quaternary stereocenter makes it a versatile hub for divergent synthesis.

A systematic strategy has been demonstrated where a small number of α-amino acid-derived building blocks can be converted into a large number of unique scaffolds using a toolkit of reliable connective reactions. whiterose.ac.ukrsc.org This approach allows for the efficient exploration of novel chemical space. The biphenyl group in the title compound can act as a rigid, directional element, guiding the geometry of the resulting scaffolds.

For example, the Friedel-Crafts alkylation of indoles with substrates containing a quaternary center is a powerful method for constructing complex, polycyclic scaffolds. nih.govacs.org The use of chiral catalysts derived from amino acids or related structures can control the stereochemical outcome of these reactions, leading to enantiopure products with a tetrasubstituted carbon center adjacent to heteroatoms. acs.org The inherent chirality and functionality of this compound make it an ideal candidate for participating in or directing such complexity-building transformations.

Starting Building BlockScaffold TypeSynthetic Strategy
α,α-Disubstituted Amino AcidsDiverse lead-like scaffoldsConnective reaction toolkit
Indoles and KetiminesHybrid 3-indolylmethanaminesEnantioselective aza-Friedel-Crafts
Dehydroamino Acid Estersα-Quaternary AldehydesAsymmetric Hydroformylation

This table illustrates how amino acid-based building blocks are used to construct diverse and complex molecular scaffolds.

Development of Novel Synthetic Routes Utilizing the Compound as a Key Synthon

The synthetic value of a building block is intrinsically linked to its accessibility. Historically, the construction of chiral quaternary carbon stereocenters, especially in α-amino acids, has been a significant challenge. rsc.orgnih.gov However, recent advances in catalysis have opened up novel and efficient synthetic routes to this important class of molecules, making synthons like this compound more readily available.

These modern methods often rely on asymmetric catalysis to set the stereocenter with high fidelity. They represent a departure from classical approaches that required chiral auxiliaries and often suffered from harsh conditions or limited scope. The development of these routes is critical, as they provide the chemical community with the tools needed to synthesize and explore the applications of these unique building blocks.

Several innovative strategies have emerged for the asymmetric synthesis of α,α-disubstituted amino acids:

Synthetic MethodCatalyst SystemKey FeaturesRef.
Asymmetric HydroformylationRhodium / YanphosDirect construction of α-quaternary center from dehydroamino acids. rsc.orgnih.gov
Gold Redox CatalysisPCy₃AuCl / Chiral AuxiliaryTrifunctionalization of ynamides to form α-diazo amides with high diastereoselectivity. acs.org
Tandem Alkylation/π-AllylationPalladium / Chiral BisphosphinesThree-component coupling of α-iminoesters, Grignard reagents, and allyl acetates. nih.govacs.org
Nickel-Catalyzed Cross-CouplingNickel / PyboxEnantioconvergent coupling of racemic α-halo glycine (B1666218) esters with alkylzinc reagents. nih.gov
Aza- whiterose.ac.ukrsc.org-Wittig RearrangementBase (KH)Diastereoselective rearrangement of precursors derived from natural amino acids. rsc.org

This table summarizes novel synthetic routes developed to access chiral α,α-disubstituted amino acids, which could be applied to the synthesis of this compound.

One particularly direct method is the rhodium-catalyzed asymmetric hydroformylation of N-acetamidoacrylic acid esters. nih.gov This reaction constructs the quaternary aldehyde, a direct precursor to the amino acid, with excellent control over both regioselectivity and enantioselectivity. Another powerful approach involves gold redox catalysis, which transforms ynamides into α,α-disubstituted α-diazo amides that can be further derivatized. acs.org These cutting-edge methods ensure that the synthetic potential of chiral building blocks like this compound can be fully realized.

Future Research Directions and Emerging Opportunities

Green Chemistry Approaches for Sustainable Synthesis

The future synthesis of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE is increasingly leaning towards sustainable and environmentally benign methodologies, in line with the principles of green chemistry. A primary area of focus is the reduction of hazardous waste and the use of safer solvents. Research is moving towards tandem deprotection and peptide coupling reactions that can be performed in water using micellar catalysis, which significantly reduces the environmental factor, or "E Factor," by minimizing the need for organic solvents for product extraction. greentech.fr Such aqueous-based methods are applicable to a wide range of amino acids, including those with phenyl side chains. greentech.fr

Another promising green approach is the utilization of biocatalysis. rsc.org Enzymes, operating under mild conditions, offer high selectivity and can reduce the generation of by-products. rsc.orgrsc.org For instance, ATP-grasp enzymes have been identified for their potential in amide bond formation, and while often specific, some have shown broad substrate promiscuity, accepting various amino acids. rsc.org The development of efficient three-component synthesis methods, such as those catalyzed by Bismuth(III) triflate, represents a highly atom-economical route to α-amino acid derivatives where water is the only by-product. rsc.org

The use of greener reagents is also a key research direction. Dimethyl carbonate (DMC), a sustainable and cost-effective reagent, has been successfully used for the efficient methylation and modification of various amino acids without the risk of racemization, offering a practical approach for the final steps in the synthesis of the target molecule. rsc.org These green chemistry principles are foundational for developing future synthetic routes that are not only efficient but also environmentally responsible. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the production of this compound. These technologies offer superior control over reaction parameters, leading to increased safety, shorter reaction times, and reduced waste compared to traditional batch processes. nih.gov Automated parallel synthesis has already been successfully applied to produce N-alkylated-α-amino methyl esters in gram quantities, demonstrating the viability of this approach for creating libraries of building blocks for drug discovery. chimia.chresearchgate.net

Flow synthesis is particularly advantageous for reactions that are difficult to control in batch, allowing for high-temperature and high-pressure conditions to be applied safely. nih.gov For the synthesis of the target molecule, a simplified bench-top continuous flow setup could be designed for key steps like α-methylation or amination. nih.gov Such a system would allow for the efficient production of the final product with minimal need for work-up or purification. nih.gov Furthermore, automated systems can be designed for demanding extraction procedures, streamlining the entire synthesis-to-isolation workflow. chimia.ch The combination of various starting materials, such as different α-amino methyl esters and aldehydes in a reductive alkylation procedure, can be managed in a parallel and automated fashion to generate a diverse range of derivatives for screening and development. chimia.ch

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is crucial for the efficient and highly enantioselective synthesis of α,α-disubstituted amino acids like this compound. Research is active across several classes of catalysts, each offering unique advantages.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts derived from natural alkaloids, such as cinchonine, have proven highly effective for the asymmetric alkylation of glycine (B1666218) derivatives, achieving excellent enantioselectivity (94–99% ee). organic-chemistry.org These catalysts are cost-effective and simple to prepare, making them attractive for industrial-scale synthesis of chiral α-amino acids. organic-chemistry.org

Metal-Based Catalysis: Earth-abundant and precious metals are at the forefront of catalytic innovation.

Cobalt: Cobalt-catalyzed enantioselective aza-Barbier reactions provide a robust method for forming chiral α-tertiary amino esters from ketimines and unactivated alkyl halides, tolerating a wide range of functional groups. dicp.ac.cn

Molybdenum: Catalyst systems based on molybdenum, an earth-abundant metal, can facilitate the amination of readily available α-hydroxy esters to produce N-protected unnatural α-amino acid esters in high yields. nih.gov Cooperative catalysis between a chiral molybdenum complex and a chiral phosphoric acid enables enantioselective transformations. nih.gov

Gold: Gold redox catalysis has been successfully employed for the asymmetric synthesis of α,α-disubstituted amino acid derivatives, proceeding through an aryl gold(III) intermediate to achieve high stereoselectivity. acs.org

Palladium: Palladium-catalyzed reactions, such as the Schöllkopf-type amino acid synthesis, allow for the efficient arylation of bis-lactim ethers, providing access to α-aryl-α-amino acid derivatives. researchgate.net Tandem processes combining N-alkylation with asymmetric π-allylation of α-iminoesters have also been developed to synthesize complex, enantioenriched α-allyl-α-aryl α-amino acids. acs.orgnih.gov

Organocatalysis: Metal-free catalytic systems are a growing area of interest. Chiral aldehydes derived from BINOL, for example, can directly catalyze the asymmetric α-functionalization of N-unprotected amino esters via imine activation. frontiersin.org Additionally, novel axially chiral biphenyl-based amino triflamides have been designed and successfully used as catalysts in asymmetric Mannich reactions. researchgate.net

These varied catalytic approaches, often employed in multicomponent or tandem reactions, provide a powerful toolkit for the future synthesis of this compound and its analogues with high efficiency and stereocontrol. rsc.orgacs.org

Table 1: Emerging Catalytic Systems for α-Amino Ester Synthesis
Catalyst TypeExample Catalyst/SystemApplicable ReactionKey AdvantagesCitation
Phase-Transfer CatalystCinchonine-derived quaternary ammonium (B1175870) saltAsymmetric alkylationHigh enantioselectivity, cost-effective, simple organic-chemistry.org
Metal-Based (Cobalt)Cobalt complex with chiral ligandEnantioselective aza-Barbier reactionUses earth-abundant metal, high functional group tolerance dicp.ac.cn
Metal-Based (Molybdenum)Chiral Molybdenum complex with Chiral Phosphoric AcidAsymmetric amination of α-hydroxy estersUses earth-abundant metal, cooperative catalysis nih.gov
Metal-Based (Gold)Gold(I) complexesAsymmetric synthesis via redox catalysisExcellent stereoselectivity for α,α-disubstituted amino acids acs.org
Metal-Based (Palladium)Pd-catalyst with XPhos ligandSchöllkopf-type amino acid synthesisAccess to α-aryl α-amino esters from aryl chlorides researchgate.net
OrganocatalystChiral BINOL-derived aldehydeAsymmetric α-functionalizationMetal-free, direct activation of N-unprotected amines frontiersin.org
OrganocatalystBiphenyl-based amino triflamideAsymmetric Mannich reactionAxially chiral catalyst for enamine catalysis researchgate.net

Advanced Spectroscopic and Computational Methodologies for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms, stereochemical control, and conformational dynamics involved in the synthesis and function of this compound can be achieved through the synergy of advanced spectroscopic and computational techniques.

Computational and DFT Studies: Density Functional Theory (DFT) has become an indispensable tool for studying biphenyl (B1667301) derivatives. jcsp.org.pkresearchgate.net Computational studies can predict the conformational mobility and dipole moments of substituted biphenyls, which are critical for understanding their interactions and properties. jcsp.org.pknih.gov For the target molecule, DFT can elucidate the rotational barrier of the biphenyl core and the influence of the amino-propionate substituent. jcsp.org.pk Mechanistic studies increasingly rely on DFT to model transition states and reaction pathways, as seen in the investigation of kinetic resolutions of axially chiral biphenols, providing insights into the origins of stereoselectivity. acs.orgacs.org Such computational models can rationalize the binding modes between a catalyst and substrate, often revealing the importance of noncovalent interactions like hydrogen bonding in achieving chiral recognition. acs.orgacs.org

Advanced Spectroscopic Methods: Spectroscopic techniques are essential for real-time analysis and chiral discrimination.

Nuclear Magnetic Resonance (NMR): NMR titration experiments are powerful for probing host-guest interactions, such as those between a chiral catalyst and a substrate. acs.org For amino acid esters, specific NMR techniques can be used to observe chiral recognition. nih.gov

Mass Spectrometry (MS): Mass spectrometry, particularly when hyphenated with chiral selectors, provides a sensitive method for the enantiomeric analysis of chiral drugs and their intermediates. nih.gov It is instrumental in elucidating chiral recognition mechanisms. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly effective for determining the absolute configuration of chiral molecules. For amino acid esters, zinc bisporphyrinate complexes have been used as chirality sensors, where the addition of an enantiomer induces a characteristic CD signal, allowing for effective recognition. mdpi.com

The combined application of these advanced analytical methods will be pivotal in optimizing synthetic routes and understanding the structure-activity relationships of this compound. researchgate.net

Table 2: Advanced Methodologies for Analysis and Mechanistic Study
MethodologySpecific TechniqueApplication for this compoundCitation
Computational ChemistryDensity Functional Theory (DFT)Predicting conformational geometry, dipole moment, rotational barriers of the biphenyl core, and modeling reaction transition states. jcsp.org.pkresearchgate.netnih.govacs.org
SpectroscopyNuclear Magnetic Resonance (NMR)Probing catalyst-substrate interactions and chiral recognition in solution. acs.orgnih.gov
Mass Spectrometry (MS)Enantioselective analysis of chiral intermediates and final product; studying kinetics of non-covalent complexes. nih.govresearchgate.net
Circular Dichroism (CD)Determining absolute configuration and real-time monitoring of enantiomeric excess using chiral sensors. mdpi.com

Q & A

How can researchers optimize the enantiomeric synthesis of METHYL-2-(S)-BIPHENYL-2-AMINOPROPIONATE to achieve high stereochemical purity?

Basic Research Question
Methodological Answer:
Enantioselective synthesis requires chiral catalysts or resolving agents. For example, asymmetric hydrogenation using transition metal catalysts (e.g., Ru-BINAP complexes) can enhance stereochemical control. Reaction conditions (temperature, solvent polarity, and pH) must be systematically optimized to minimize racemization. Characterization via chiral HPLC or polarimetry is critical to verify enantiomeric excess (ee) . For resolving diastereomers, derivatization with chiral auxiliaries (e.g., tartaric acid) followed by crystallization may improve purity .

What advanced analytical techniques are recommended for characterizing the structural and stereochemical properties of this compound?

Basic Research Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 2D NMR (COSY, NOESY) to confirm biphenyl spatial arrangement and amino-proton coupling patterns.
  • X-ray Crystallography: Resolve absolute configuration by growing single crystals in solvents like ethanol/water mixtures .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and isotopic distribution.
  • Circular Dichroism (CD): Correlate optical activity with stereochemistry in UV-Vis regions .

How should researchers address contradictions in reported bioactivity data for this compound across studies?

Advanced Research Question
Methodological Answer:

  • Systematic Review: Follow EPA’s literature search strategy (Table B-1 in ) to compile peer-reviewed studies. Use databases like PubMed and SciFinder with keywords: "biphenyl aminopropionate," "enantiomer bioactivity," and "structure-activity relationships."
  • Meta-Analysis: Normalize data by adjusting for variables (e.g., assay type, cell lines, concentration ranges). For in vitro vs. in vivo discrepancies, evaluate bioavailability or metabolic stability using hepatic microsomal assays .

What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?

Advanced Research Question
Methodological Answer:

  • Substituent Scanning: Synthesize analogs with variations in biphenyl substituents (e.g., electron-withdrawing groups at the 4-position) and assess binding affinity via surface plasmon resonance (SPR) .
  • Comparative Analysis: Benchmark against structurally related compounds like (S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol to identify critical pharmacophores .
  • Computational Docking: Use Schrödinger Suite or AutoDock to predict interactions with target proteins (e.g., GPCRs) and validate via mutagenesis studies .

How can researchers design toxicological assessments for this compound while minimizing animal testing?

Advanced Research Question
Methodological Answer:

  • In Silico Tools: Apply OECD QSAR Toolbox to predict acute toxicity based on biphenyl analogs.
  • In Vitro Models: Use HepG2 cells for cytotoxicity screening and Ames test for mutagenicity.
  • Read-Across Methods: Leverage EPA’s Toxicological Review of biphenyl derivatives (CAS 92-52-4) to infer metabolic pathways and toxicity thresholds .

What methodologies ensure reproducibility in synthesizing this compound under varying laboratory conditions?

Basic Research Question
Methodological Answer:

  • Reaction Monitoring: Employ in situ FTIR or Raman spectroscopy to track reaction progress and intermediates.
  • DoE (Design of Experiments): Use software like MODDE to optimize parameters (e.g., catalyst loading, stoichiometry).
  • Batch Consistency: Validate purity via UPLC-MS and document deviations in reaction logs .

How can kinetic studies clarify the reaction mechanisms involved in the hydrolysis of this compound?

Advanced Research Question
Methodological Answer:

  • Rate Determination: Conduct pH-dependent hydrolysis experiments (pH 1–13) and analyze via HPLC to quantify ester degradation.
  • Isotope Labeling: Use deuterated solvents (D2O) or 18O-labeled water to trace nucleophilic attack pathways.
  • Computational Modeling: Apply density functional theory (DFT) to model transition states and compare with experimental activation energies .

What strategies mitigate stability issues in this compound during long-term storage?

Basic Research Question
Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and monitor degradation via TLC or NMR.
  • Excipient Screening: Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to prevent oxidation or hydrolysis.
  • Lyophilization: For hygroscopic batches, lyophilize under vacuum and store in argon-filled vials .

How can researchers validate the biological activity of this compound in complex matrices (e.g., serum)?

Advanced Research Question
Methodological Answer:

  • Matrix Effects: Spike known concentrations into fetal bovine serum (FBS) and quantify recovery via LC-MS/MS.
  • Competitive Binding Assays: Use fluorescence polarization to measure target engagement in the presence of serum proteins.
  • Microdialysis: Monitor free compound concentration in ex vivo tissue samples .

What computational approaches are effective in predicting the metabolic fate of this compound?

Advanced Research Question
Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and permeability.
  • Molecular Dynamics (MD): Simulate liver microsomal interactions to identify likely oxidation sites (e.g., methyl groups).
  • Metabolite Identification: Compare in silico results with experimental LC-HRMS data from hepatocyte incubations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.